molecular formula C9H7BrN2O B6149805 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one CAS No. 1699246-07-5

7-bromo-8-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B6149805
CAS RN: 1699246-07-5
M. Wt: 239.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the molecular formula C9H7BrN2O . It has a molecular weight of 239.07 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is 1S/C9H7BrN2O/c1-12-5-11-8-4-6 (10)2-3-7 (8)9 (12)13/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“7-bromo-8-methyl-3,4-dihydroquinazolin-4-one” is a solid at room temperature . It has a molecular weight of 239.07 .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Ring Transformation : The reaction of bromo-phenanthrolines, which share a structural similarity with 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, has been shown to result in novel ring transformations. This process, demonstrated by Haak, Bouw, and Plas (1983), can lead to compounds like 2-methyl-1,3,5-triazaphenanthrene through intermediates involving aminoquinoline-aldimines, as confirmed by NMR spectroscopy (Haak, Bouw, & Plas, 1983).

  • Quinazolinone Derivatives Synthesis : Derivatives of 3H-quinazolinone, related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, have been synthesized and characterized through spectral analysis. Demirel et al. (2019) explored these derivatives for their antimicrobial activity and observed notable effects against various bacterial strains (Demirel et al., 2019).

  • Electronic Structure Assessment : Computational studies by Schöneboom et al. (2003) on compounds structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one have provided insights into their electronic structure, reactivity, and potential for nucleophilic reactions (Schöneboom et al., 2003).

Structural Analysis and Crystal Studies

  • X-Ray Structure Analysis : Mukarramov et al. (2009) conducted X-ray structure analysis of brominated derivatives of tetramethylene-3,4-dihydroquinazoline, closely related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, revealing insights into the molecular associations and crystal structures of these compounds (Mukarramov et al., 2009).

Applications in Antimicrobial and Antitumor Research

  • Antimicrobial Activity : Investigations into the antimicrobial properties of quinazolinone derivatives have been conducted, as seen in the work of Demirel et al. (2019), indicating potential applications in combating bacterial infections (Demirel et al., 2019).

  • Antitumor Potential : Bavetsias et al. (2002) synthesized water-soluble analogs of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds, including those related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one, in cancer treatment (Bavetsias et al., 2002).

  • Insecticidal Activity : Cong et al. (2021) synthesized and evaluated the insecticidal activity of quinazolinone compounds, showcasing their potential in agricultural applications (Cong, Jiang, & Cheng, 2021).

Catalytic Systems and Synthesis Methodology

  • Catalytic Synthesis : Kefayati et al. (2012) reported the use of a catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane for the efficient synthesis of hydroquinazoline-2,5-diones, highlighting the relevance in synthetic chemistry (Kefayati, Asghari, & Khanjanian, 2012).

  • Microwave Irradiation Synthesis : Mohammadi and Hossini (2011) utilized microwave irradiation and solvent-free conditions to synthesize various quinazolinone derivatives, including those structurally related to 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one (Mohammadi & Hossini, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by bromination and cyclization.", "Starting Materials": [ "2-aminobenzamide", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydroxide (1.2 eq). Heat the mixture under reflux for 6 hours.", "Step 2: Cool the reaction mixture and acidify with acetic acid. Filter the resulting solid and wash with water to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in acetic acid and add bromine (1.2 eq) dropwise. Stir the mixture at room temperature for 2 hours.", "Step 4: Add sodium hydroxide (1.2 eq) to the reaction mixture and heat under reflux for 6 hours.", "Step 5: Cool the reaction mixture and filter the resulting solid. Wash with water and recrystallize from ethanol to obtain the final product, 7-bromo-8-methyl-3,4-dihydroquinazolin-4-one." ] }

CAS RN

1699246-07-5

Product Name

7-bromo-8-methyl-3,4-dihydroquinazolin-4-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.